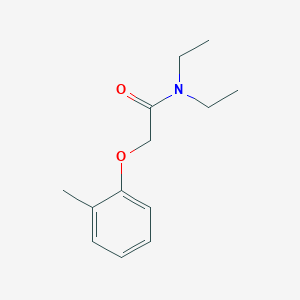

N,N-diethyl-2-(2-methylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-diethyl-2-(2-methylphenoxy)acetamide, commonly known as DEET, is a colorless, oily liquid with a slightly sweet odor. It is a widely used insect repellent that has been in use for over 60 years. DEET is an effective insect repellent that is used to protect humans and animals from insects such as mosquitoes, ticks, and fleas. It is used in various forms, including sprays, lotions, and creams.

Mecanismo De Acción

The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's sense of smell. Insects use their sense of smell to locate their hosts, and DEET seems to interfere with this process, making the insect unable to locate its host.

Biochemical and Physiological Effects

DEET has been shown to have low toxicity to humans and animals. It is rapidly absorbed through the skin and metabolized in the liver. Studies have shown that DEET does not cause any significant changes in blood pressure, heart rate, or body temperature. However, some studies have suggested that DEET may have some neurotoxic effects, although these effects are not well understood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DEET is a widely used insect repellent that has been extensively studied. Its effectiveness against a wide range of insects makes it a valuable tool in the study of insect behavior and ecology. However, DEET has some limitations when used in lab experiments. For example, DEET can interfere with the results of some experiments that rely on the sense of smell of insects.

Direcciones Futuras

There are several areas of research that could benefit from further study of DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of the mechanism of action of DEET, which could lead to the development of new insecticides. Finally, there is a need for more research on the effects of DEET on human health and the environment.

Conclusion

In conclusion, DEET is a widely used insect repellent that has been in use for over 60 years. Its effectiveness against a wide range of insects has been well documented, and it is an important tool in the study of insect behavior and ecology. Further research is needed to develop new insect repellents that are more effective and less toxic than DEET and to study the effects of DEET on human health and the environment.

Métodos De Síntesis

DEET can be synthesized by the reaction of N,N-diethylamine with 2-methylphenoxyacetyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified through distillation or recrystallization.

Aplicaciones Científicas De Investigación

DEET has been the subject of extensive scientific research due to its widespread use as an insect repellent. Its effectiveness against a wide range of insects has been well documented. Studies have shown that DEET is effective in repelling mosquitoes, ticks, and fleas, which are vectors for many diseases such as malaria, dengue fever, and Lyme disease.

Propiedades

IUPAC Name |

N,N-diethyl-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)10-16-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDJLQHBCXERCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)COC1=CC=CC=C1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-nitro-6-[(phenylimino)methyl]phenol](/img/structure/B5791703.png)

![1,3-dimethyl-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5791720.png)

![3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide](/img/structure/B5791742.png)

![N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline](/img/structure/B5791749.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)